[1,1'-Biphenyl]-2,5-dicarboxamide
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Overview
Description
Biphenyl-2,5-dicarboxamide is an organic compound consisting of two benzene rings connected by a single bond, with carboxamide groups attached at the 2 and 5 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2,5-dicarboxamide can be synthesized through several methods, including the Ullmann coupling reaction and the Suzuki-Miyaura coupling reaction. In the Ullmann coupling reaction, 2-bromobenzamides undergo a coupling reaction facilitated by copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium bromide (TBAB) at 120°C under palladium-free conditions . The Suzuki-Miyaura coupling reaction involves the reaction of arylboronic acids with aryl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of biphenyl-2,5-dicarboxamide typically involves scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction due to its mild reaction conditions and high functional group tolerance . The choice of reagents and catalysts can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include biphenyl derivatives with various functional groups, such as carboxylic acids, amines, and halogenated biphenyls .
Scientific Research Applications
Biphenyl-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,2’-dicarboxamide: Similar structure but with carboxamide groups at the 2 and 2’ positions.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with pyridine rings.
N,N’-Diaryl diamines: Compounds with similar diamide structures but different aromatic rings.
Uniqueness
Biphenyl-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-phenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)10-6-7-11(14(16)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18) |
InChI Key |
NJUCXYNNTOPZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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